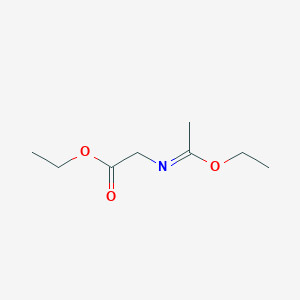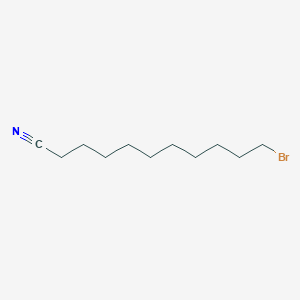
乙酰乙酸乙酯
描述
Ethyl 2-(1-ethoxyethylideneamino)acetate, also known as EEAA, is an organic compound that has a wide range of uses in scientific research. EEAA is a chiral compound and belongs to the class of compounds known as α-amino esters. It is a colorless liquid, with a boiling point of 124-126°C and a melting point of -28.5°C. EEAA has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
科学研究应用
1. 荧光蛋白生色团类似物的合成
乙酰乙酸乙酯用于合成与绿色荧光蛋白(GFP)生色团相关的4-亚芳基咪唑啉-5-酮类似物。这些化合物衍生自各种席夫碱,在生化研究中具有应用,特别是在蛋白质结构和功能的研究中 (Baldridge, Kowalik & Tolbert, 2010).
2. 记忆增强研究
在一项针对小鼠的研究中,由乙酰乙酸乙酯合成的化合物显示出增强记忆的潜力。这项研究突出了该化合物的神经药理学应用,特别是在开发治疗记忆相关疾病方面 (Li Ming-zhu, 2010).
3. 具有生物活性的有机化合物的开发
乙酰乙酸乙酯已用于合成复杂的化合物,如1-芳基-4-乙氧基-5-氧代-4,5-二氢-1H-吡咯-2,3-二甲酸二甲酯。由于其独特的化学结构和性质,这些化合物在药物研究中具有潜力 (Yavari, Aghazadeh & Tafazzoli, 2002).
4. 制药应用
乙酰乙酸乙酯参与合成用于药物化学的化合物,例如2-(叔丁氧羰基氧亚氨基)-2-氰基乙酸乙酯。该化合物作为偶联剂用于合成肽和其他药物产品,展示了其在药物开发中的多功能性 (Thalluri, Nadimpally, Chakravarty, Paul & Mandal, 2013).
生化分析
Biochemical Properties
Ethyl 2-(1-ethoxyethylideneamino)acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amino acids, where it acts as a precursor or intermediate in the synthesis of more complex molecules . The compound’s ethoxyethylidene group allows it to participate in nucleophilic substitution reactions, which are essential in forming peptide bonds and other biochemical structures .
Cellular Effects
Ethyl 2-(1-ethoxyethylideneamino)acetate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the production of essential metabolites . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(1-ethoxyethylideneamino)acetate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and either inhibit or activate their activity. For example, it can act as an inhibitor of certain proteases, preventing the breakdown of proteins and peptides . Additionally, it can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(1-ethoxyethylideneamino)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular metabolism and function, which are essential considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-(1-ethoxyethylideneamino)acetate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These findings highlight the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
Ethyl 2-(1-ethoxyethylideneamino)acetate is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and acetyltransferase, which play crucial roles in its metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in the production of essential biomolecules . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical reactions.
Transport and Distribution
The transport and distribution of Ethyl 2-(1-ethoxyethylideneamino)acetate within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular functions.
Subcellular Localization
Ethyl 2-(1-ethoxyethylideneamino)acetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
ethyl 2-(1-ethoxyethylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(3)9-6-8(10)12-5-2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVIFILFKDQZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NCC(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304420 | |
| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21164-33-0 | |
| Record name | NSC165675 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (E)-N-(1-ethoxyethylidene)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)


![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)









![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)
